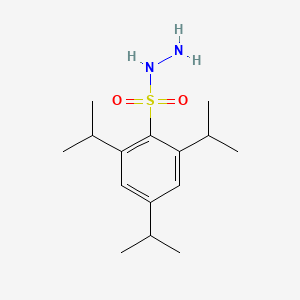

2,4,6-Triisopropylbenzenesulfonohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620119. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRVYFQFDZRNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192332 | |

| Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39085-59-1 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39085-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039085591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropylbenzenesulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE77ZV5VCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of 2,4,6-Triisopropylbenzenesulfonohydrazide in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonohydrazide, commonly referred to as TPSH or trisylhydrazide, is a highly versatile and valuable reagent in the field of organic synthesis. Its sterically hindered aromatic ring and reactive hydrazide functional group enable a range of transformations critical to the construction of complex molecular architectures. This guide provides an in-depth overview of the primary applications of TPSH, complete with experimental protocols, quantitative data, and mechanistic diagrams to support its use in research and development.

Core Applications in Organic Synthesis

TPSH is predominantly utilized in three key areas of organic synthesis: the reduction of alkenes via diimide formation, the synthesis of alkenes from carbonyl compounds through the Shapiro and Bamford-Stevens reactions, and as a precursor for diazo compounds used in cyclopropanation and other carbene-mediated transformations. Its utility also extends to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a coupling agent in polymer chemistry.[1][2]

Diimide Reduction of Alkenes

TPSH serves as an excellent in situ source of diimide (N₂H₂), a mild and selective reducing agent for non-polar carbon-carbon multiple bonds.[3] The reaction proceeds by the thermal or base-induced decomposition of TPSH to generate diimide, which then delivers two hydrogen atoms to the same face of an alkene via a concerted, stereospecific syn-addition. A key advantage of this method is its functional group tolerance; esters, ketones, and other sensitive moieties are often unaffected, making it a valuable tool in complex molecule synthesis.[3]

Experimental Protocol: Diimide Reduction of an Alkene

The following protocol is a general procedure for the diimide reduction of an alkene using this compound.

-

Reaction Setup: To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.0-3.0 equiv).

-

Initiation: Add a base, such as triethylamine (2.0-3.0 equiv), to the reaction mixture.

-

Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkane.

Quantitative Data: Diimide Reduction of Alkenes

| Substrate | Product | Reagent System | Solvent | Time (h) | Yield (%) | Reference |

| 1-Octene | Octane | TPSH, Et₃N | Dichloromethane | 6 | >95 | [4] (general procedure) |

| Stilbene | 1,2-Diphenylethane | TPSH, Et₃N | Toluene | 12 | 90 | [3] |

| Cyclohexene | Cyclohexane | TPSH, Et₃N | THF | 8 | >95 | [3] |

Note: The data in this table is representative and may vary based on specific reaction conditions.

Workflow for Diimide Reduction

Caption: Workflow for the diimide reduction of an alkene using TPSH.

Alkene Synthesis via Shapiro and Bamford-Stevens Reactions

TPSH is a crucial reagent in the Shapiro and Bamford-Stevens reactions, which provide reliable methods for converting ketones and aldehydes into alkenes.[1][5] Both reactions proceed through a 2,4,6-triisopropylbenzenesulfonylhydrazone (trisylhydrazone) intermediate. The key difference lies in the base used and, consequently, the regioselectivity of the resulting alkene.

-

Shapiro Reaction: This reaction employs two equivalents of a strong organolithium base (e.g., n-butyllithium or sec-butyllithium). The reaction typically proceeds at low temperatures and favors the formation of the less substituted (kinetic) alkene. The vinyllithium intermediate generated can be quenched with an electrophile to introduce further functionality.[1]

-

Bamford-Stevens Reaction: This reaction utilizes a weaker base, such as sodium methoxide or sodium hydride, often in a protic solvent. It generally favors the formation of the more substituted (thermodynamic) alkene.[5][6]

Experimental Protocol: Formation of a 2,4,6-Triisopropylbenzenesulfonylhydrazone

-

Reaction Setup: Dissolve the carbonyl compound (1.0 equiv) and this compound (1.0-1.1 equiv) in a suitable solvent (e.g., methanol or ethanol).

-

Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

-

Reaction Progress: Stir the mixture at room temperature or with gentle heating. The trisylhydrazone often precipitates from the reaction mixture upon formation. Monitor the reaction by TLC.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., cold methanol or hexane), and dry under vacuum.

Experimental Protocol: Shapiro Reaction

-

Reaction Setup: Suspend the 2,4,6-triisopropylbenzenesulfonylhydrazone (1.0 equiv) in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to -78 °C.

-

Deprotonation: Add the first equivalent of an organolithium reagent (e.g., n-BuLi) dropwise. After stirring for a short period, add the second equivalent of the organolithium reagent.

-

Alkene Formation: Allow the reaction mixture to warm to room temperature. The solution typically changes color, and nitrogen gas evolution is observed.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by column chromatography.

Quantitative Data: Shapiro Reaction with TPSH Derivatives

| Carbonyl Substrate | Alkene Product | Base | Solvent | Yield (%) | Reference |

| Acetophenone | Styrene | n-BuLi | THF | 85 | [7] |

| Cyclohexanone | Cyclohexene | sec-BuLi | THF/TMEDA | 92 | [7] |

| 2-Methylcyclohexanone | 3-Methylcyclohexene | n-BuLi | THF | 78 (kinetic product) | [7] |

Note: The data in this table is representative and may vary based on specific reaction conditions.

Reaction Pathway: Shapiro vs. Bamford-Stevens Reaction

Caption: Comparison of the Shapiro and Bamford-Stevens reaction pathways.

Precursor to Diazo Compounds for Cyclopropanation

The trisylhydrazone intermediates derived from TPSH and carbonyl compounds can be readily converted into diazo compounds. These diazo compounds are valuable precursors for a variety of transformations, most notably metal-catalyzed cyclopropanations of alkenes.[8][9] Rhodium(II) complexes are particularly effective catalysts for this reaction, which proceeds through a metal-carbene intermediate.[8][9] This methodology allows for the stereoselective synthesis of highly functionalized cyclopropanes.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

-

Diazo Compound Generation: The diazo compound can be generated in situ from the corresponding trisylhydrazone by treatment with a base (e.g., sodium methoxide) in an aprotic solvent.

-

Reaction Setup: In a separate flask, dissolve the alkene (1.0-5.0 equiv) and a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Addition of Diazo Compound: Slowly add the solution of the diazo compound to the reaction mixture containing the alkene and catalyst over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Progress and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the cyclopropane.

Quantitative Data: Rhodium-Catalyzed Cyclopropanation

| Alkene | Diazo Precursor (from Carbonyl) | Catalyst | Solvent | Yield (%) | Diastereoselectivity (dr) | Reference |

| Styrene | Ethyl diazoacetate (from ethyl glyoxylate) | Rh₂(OAc)₄ | Dichloromethane | 85 | 75:25 (trans:cis) | [8][9] |

| Cyclohexene | Ethyl diazoacetate (from ethyl glyoxylate) | Rh₂(OAc)₄ | Dichloromethane | 80 | N/A | [8][9] |

| 1-Octene | Ethyl diazoacetate (from ethyl glyoxylate) | Rh₂(OAc)₄ | Toluene | 75 | 70:30 (trans:cis) | [8][9] |

Note: The data in this table is representative and may vary based on specific reaction conditions and the chirality of the catalyst for asymmetric variants.

Experimental Workflow: Rhodium-Catalyzed Cyclopropanation

Caption: Workflow for the rhodium-catalyzed cyclopropanation of an alkene.

Conclusion

This compound is a powerful and multifaceted reagent in organic synthesis. Its ability to serve as a precursor for diimide, vinyllithium species, and diazo compounds makes it an indispensable tool for a variety of synthetic transformations, including selective reductions, stereoselective alkene syntheses, and the construction of cyclopropane rings. The detailed protocols and data presented in this guide are intended to facilitate the effective application of TPSH in the modern synthetic laboratory.

References

- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2,4,6-Triisopropylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) is a versatile reagent in modern organic synthesis, primarily recognized for its role as a stable and efficient precursor for diimide (diazene), a mild and selective reducing agent. Its bulky 2,4,6-triisopropylphenyl group confers advantageous properties, including enhanced stability and controlled reactivity. This technical guide provides a comprehensive overview of the core mechanisms of action of TPSH, focusing on its application in the reduction of unsaturated bonds and in the formation of hydrazones. Detailed reaction pathways, experimental considerations, and quantitative data are presented to support its utility in complex synthetic endeavors, including natural product synthesis and drug development.

Core Mechanism of Action: In Situ Generation of Diimide

The principal application of this compound lies in its ability to generate diimide (N₂H₂) in situ. Diimide is a highly reactive and transient species that serves as a potent and selective hydrogenating agent, particularly for non-polar carbon-carbon multiple bonds. The bulky triisopropylphenyl group in TPSH enhances its thermal stability compared to simpler arylsulfonylhydrazides, allowing for a more controlled generation of diimide.

The generation of diimide from TPSH typically proceeds via a base-mediated elimination reaction. The reaction is initiated by the deprotonation of the hydrazide nitrogen, followed by the elimination of the sulfinate anion to yield diimide.

Diagram 1: Generation of Diimide from TPSH

Caption: Base-mediated decomposition of TPSH to generate diimide.

The generated diimide exists as two isomers, cis-diimide and trans-diimide. It is the cis-isomer that is the active reducing agent, delivering two hydrogen atoms to a substrate through a concerted, synchronous transition state. This stereospecific syn-addition is a hallmark of diimide reductions.

Mechanism of Diimide Reduction of Alkenes

The reduction of an alkene by diimide proceeds through a six-membered cyclic transition state, resulting in the syn-addition of hydrogen across the double bond. This concerted mechanism is highly stereoselective.

Diagram 2: Mechanism of Alkene Reduction by Diimide

Caption: Concerted mechanism of alkene reduction by cis-diimide.

Chemoselectivity

Diimide generated from TPSH exhibits remarkable chemoselectivity. It preferentially reduces non-polar, symmetrical double and triple bonds (C=C, C≡C, N=N) over polar unsaturated functionalities such as carbonyls (C=O), nitriles (C≡N), and nitro groups (NO₂). This selectivity allows for the reduction of alkenes in the presence of more reducible functional groups, a significant advantage in the synthesis of complex molecules.

Secondary Mechanism of Action: Hydrazone Formation

TPSH can also react with aldehydes and ketones in a condensation reaction to form the corresponding 2,4,6-triisopropylbenzenesulfonylhydrazones. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by dehydration.

Diagram 3: Formation of a Hydrazone from TPSH and a Ketone

Caption: Condensation of TPSH with a ketone to form a hydrazone.

These hydrazones are stable intermediates that can be isolated or generated in situ for further transformations. For instance, they can be converted into nitriles containing one additional carbon atom by reaction with potassium cyanide.[1]

Quantitative Data

The efficiency of reactions involving TPSH can be influenced by factors such as the substrate, solvent, temperature, and the base used for diimide generation. While comprehensive datasets for a wide range of substrates are dispersed throughout the literature, the following tables summarize representative quantitative data.

| Substrate | Product | Reagents | Yield (%) | Reference |

| Cross-coupled diene | Saturated secondary alcohol | TPSH, triethylamine | 65 (over two steps) | [2] |

| Aliphatic/Alicyclic Aldehydes/Ketones | Corresponding Nitriles | 1. TPSH (in situ hydrazone formation) 2. KCN | Satisfactory | [1] |

| Substituted Benzaldehydes | 2,4,6-trimethylbenzenesulfonyl hydrazones* | 2,4,6-trimethylbenzenesulfonohydrazide, ethanol, reflux | 3 - 78 | [3] |

*Data for the closely related 2,4,6-trimethylbenzenesulfonylhydrazide is included to provide a representative range of yields for hydrazone formation.

Experimental Protocols

General Protocol for Diimide Reduction of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alkene substrate

-

This compound (TPSH) (1.5 - 2.0 equivalents)

-

Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)

Procedure:

-

To a solution of the alkene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Add triethylamine to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Diagram 4: Experimental Workflow for Diimide Reduction

Caption: General workflow for the reduction of an alkene using TPSH.

General Protocol for the Formation of a 2,4,6-Triisopropylbenzenesulfonylhydrazone

This protocol is a general guideline for the synthesis of hydrazones from aldehydes or ketones.

Materials:

-

Aldehyde or ketone substrate

-

This compound (TPSH) (1.0 - 1.1 equivalents)

-

Ethanol or Methanol

-

Optional: Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the aldehyde or ketone in ethanol or methanol.

-

Add a solution of this compound in the same solvent. A slight excess of the carbonyl compound may be used.

-

If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

-

The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled. The hydrazone product often precipitates from the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Applications in Drug Development and Natural Product Synthesis

The mild and chemoselective nature of the diimide reduction using TPSH makes it a valuable tool in the total synthesis of complex natural products and in the development of pharmaceutical intermediates.[4] Its ability to reduce carbon-carbon double bonds while leaving other sensitive functional groups intact is crucial in multi-step synthetic sequences. The formation of stable hydrazone intermediates also provides a versatile handle for further molecular elaboration.

Conclusion

This compound serves as a robust and versatile reagent in organic synthesis. Its primary mechanism of action involves the controlled, in-situ generation of diimide for the chemoselective and stereospecific reduction of unsaturated carbon-carbon bonds. Additionally, its ability to form stable hydrazones with carbonyl compounds opens avenues for further functional group transformations. The experimental protocols and data presented in this guide underscore the utility of TPSH for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

- 1. The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to Trisylhydrazide: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisylhydrazide, scientifically known as 2,4,6-Triisopropylbenzenesulfonyl hydrazide, is a versatile organic compound primarily utilized as a reagent in chemical synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed (though generalized) experimental protocol for its synthesis, and a discussion of its known applications. It is important to note at the outset that, despite its utility in synthesizing molecules of pharmaceutical interest, public domain information regarding the direct biological activity, mechanism of action, or specific signaling pathways of Trisylhydrazide is not available at the time of this writing.

Core Physicochemical Properties

Trisylhydrazide is a white crystalline solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| Common Name | Trisylhydrazide |

| Synonyms | 2,4,6-Triisopropylbenzenesulfonyl hydrazide, TPSH, Trisylhydrazine, 2,4,6-Triisopropylbenzenesulfonohydrazide |

| IUPAC Name | 2,4,6-tri(propan-2-yl)benzenesulfonohydrazide[2] |

| CAS Number | 39085-59-1[1] |

| Molecular Formula | C₁₅H₂₆N₂O₂S[1][2] |

| Molecular Weight | 298.44 g/mol [1][2] |

| InChI | InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3 |

| InChIKey | UGRVYFQFDZRNMQ-UHFFFAOYSA-N |

| SMILES | CC(C)c1cc(C(C)C)c(c(c1)C(C)C)S(=O)(=O)NN |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder/Off-White Solid | [1][3] |

| Melting Point | 110-112 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 396.6 ± 52.0 °C | |

| Density (Predicted) | 1.075 g/cm³ | |

| pKa (Predicted) | 9.51 ± 0.10 | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | -20°C, under inert atmosphere | [1][3] |

Chemical Synthesis and Reactivity

Trisylhydrazide is a key reagent in various organic transformations, primarily as a source of diimide for the reduction of double bonds and for the synthesis of nitrogen-containing heterocycles.[4]

General Synthetic Pathway

The synthesis of Trisylhydrazide follows the general principle of reacting a sulfonyl chloride with hydrazine. The bulky 2,4,6-triisopropylbenzenesulfonyl chloride is the precursor for this reaction.

Caption: General synthesis of Trisylhydrazide.

Key Chemical Reactions

Trisylhydrazide is a valuable reagent for several key transformations in organic synthesis.

-

Generation of Diimide: In the presence of a base, Trisylhydrazide decomposes to form diimide (N₂H₂), a reagent used for the stereoselective reduction of non-polar double and triple bonds.

-

Formation of Hydrazones: It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding trisylhydrazones. These hydrazones are stable intermediates that can be further converted into other functional groups.[4]

-

Synthesis of Heterocycles: Trisylhydrazide and its derivatives are used in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[5]

Caption: Key chemical applications of Trisylhydrazide.

Experimental Protocols

General Synthesis of Sulfonyl Hydrazides

The following is a generalized protocol for the synthesis of sulfonyl hydrazides. Specific optimization of solvent, temperature, and reaction time would be necessary for the synthesis of Trisylhydrazide, particularly considering the steric hindrance from the isopropyl groups.

Materials:

-

Appropriate sulfonyl chloride (e.g., 2,4,6-Triisopropylbenzenesulfonyl chloride)

-

Hydrazine hydrate (80% solution)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve hydrazine hydrate (2.1 equivalents) in anhydrous THF.

-

Cool the solution to -8 °C using an appropriate cooling bath.

-

Slowly add a solution of the sulfonyl chloride (1 equivalent) in THF to the cooled hydrazine solution with vigorous stirring.

-

Maintain the reaction temperature at -8 °C and continue stirring for approximately 30 minutes.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol) to yield the pure sulfonyl hydrazide.

Biological Activity and Drug Development Potential

A thorough search of scientific literature and chemical databases reveals no specific studies on the biological activity, mechanism of action, or toxicological profile of Trisylhydrazide itself. While it is used as a reagent in the synthesis of compounds that may have pharmaceutical applications, including potential anti-inflammatory and analgesic drugs, the molecule itself has not been reported as a biologically active agent.[1]

For professionals in drug development, Trisylhydrazide should be considered a synthetic tool rather than a potential therapeutic agent based on current knowledge. Its value lies in its ability to facilitate the construction of complex molecular architectures that may be of interest for biological screening.

Conclusion

Trisylhydrazide is a well-characterized organic reagent with defined physical and chemical properties. Its primary utility is in the field of organic synthesis, where it serves as a source of diimide and a precursor for hydrazones and heterocyclic systems. While it plays a role in the synthesis of pharmaceutically relevant molecules, there is currently no available data to suggest that Trisylhydrazide itself possesses any direct biological activity or is a subject of investigation in drug development for its therapeutic effects. Researchers should handle this compound with the appropriate safety precautions for a combustible solid and skin/eye irritant.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,6-Triisopropylbenzenesulphonohydrazide | C15H26N2O2S | CID 359333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 2,4,6-Triisopropylbenzenesulfonyl hydrazide 90 39085-59-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Preparation of 2,4,6-Triisopropylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2,4,6-Triisopropylbenzenesulfonohydrazide, a versatile reagent in organic chemistry. This document outlines the primary synthetic methodologies, including detailed experimental protocols and quantitative data, to assist researchers in the efficient and safe production of this compound.

Introduction

This compound, commonly known as TPSH or trisylhydrazide, is a valuable reagent in organic synthesis. It serves as a precursor for the in situ generation of diimide, a reagent for the stereoselective reduction of double and triple bonds. Furthermore, it is utilized in the Shapiro reaction and other transformations for the synthesis of complex organic molecules, making it a significant tool in medicinal chemistry and drug development.[1][2] The steric bulk provided by the triisopropylphenyl group confers unique reactivity and selectivity to this reagent.

Synthesis of this compound

The principal and most efficient method for the synthesis of this compound involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate.[3] This reaction proceeds via a nucleophilic substitution at the sulfonyl group, where hydrazine displaces the chloride ion.

A critical parameter for a successful synthesis is maintaining a low temperature throughout the reaction and workup to prevent the decomposition of the product.[3] The reaction is typically performed in a suitable organic solvent, such as tetrahydrofuran (THF).

Two-Step Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, from 1,3,5-triisopropylbenzene. The subsequent reaction of this sulfonyl chloride with hydrazine hydrate yields the final product.

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride and its subsequent conversion to this compound.

Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride

Reaction: 1,3,5-Triisopropylbenzene + Chlorosulfonic Acid → 2,4,6-Triisopropylbenzenesulfonyl Chloride + H₂O

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3,5-Triisopropylbenzene | 204.37 | 100 mL | ~0.43 |

| Chlorosulfonic Acid | 116.52 | 120 mL | ~2.08 |

| Chloroform | - | 500 mL | - |

| Pentane | - | As needed | - |

| Crushed Ice | - | As needed | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

A mixture of 1,3,5-triisopropylbenzene (100 mL) and chloroform (500 mL) is stirred magnetically in a flask and cooled to 0°C.

-

Chlorosulfonic acid (120 mL) is added to the stirred mixture over a period of 15 minutes, ensuring the temperature is maintained at a low level under anhydrous conditions.

-

The reaction mixture is then allowed to warm to room temperature and is stirred for an additional 45 minutes.

-

The mixture is carefully poured into a beaker containing crushed ice.

-

The product is extracted with 500 mL of chloroform.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure at 30°C to yield a white residue.

-

The white residue is dissolved in hot pentane, and the solution is filtered.

-

The filtrate is concentrated to approximately 200 mL to afford 2,4,6-Triisopropylbenzenesulfonyl chloride as the product.

Synthesis of this compound

Reaction: 2,4,6-Triisopropylbenzenesulfonyl Chloride + 2 Hydrazine Hydrate → this compound + Hydrazine Hydrochloride + H₂O

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Triisopropylbenzenesulfonyl Chloride | 302.86 | 30.3 g | 0.1 |

| Hydrazine Hydrate (~80%) | 50.06 | 15.6 mL | ~0.25 |

| Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

In a round-bottomed flask, 2,4,6-triisopropylbenzenesulfonyl chloride (30.3 g, 0.1 mol) is dissolved in tetrahydrofuran (200 mL).

-

The solution is cooled to 0°C in an ice bath with constant stirring.

-

Hydrazine hydrate (~80%, 15.6 mL, ~0.25 mol) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature does not rise above 5°C. A white precipitate of hydrazine hydrochloride will form.

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.

-

The reaction mixture is then poured into 500 mL of ice-cold water.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The solid is washed with copious amounts of cold water to remove any remaining hydrazine hydrochloride.

-

The product is dried in a vacuum desiccator over P₂O₅.

Expected Yield: A yield of approximately 96% can be expected for this reaction.[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from its sulfonyl chloride precursor.

References

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonohydrazide

CAS Number: 39085-59-1

This technical guide provides a comprehensive overview of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and potential therapeutic implications.

Chemical and Physical Properties

This compound is a white crystalline solid that serves as a valuable source of diimide for selective reductions and as a precursor for the synthesis of hydrazones and other nitrogen-containing heterocycles.[1][2] Its sterically hindered aromatic ring influences its reactivity and selectivity in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39085-59-1 | [1] |

| Molecular Formula | C₁₅H₂₆N₂O₂S | [1] |

| Molecular Weight | 298.44 g/mol | [1] |

| Melting Point | 110-112 °C (decomposes) | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in most ethereal, halogenated, protic, and aprotic solvents. Insoluble in water and hydrocarbon solvents. | [1] |

| Storage Conditions | Store at -20°C | [1] |

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound [1]

To a solution of hydrazine hydrate in tetrahydrofuran (THF), 2,4,6-triisopropylbenzenesulfonyl chloride is added while maintaining the reaction temperature at or below 0°C. The reaction mixture is stirred for a specified period, followed by an appropriate workup procedure to isolate the product. The resulting solid can be dried under vacuum over phosphorus pentoxide. A yield of 96% has been reported for this procedure.[1]

Spectroscopic Characterization:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the protons of the hydrazide moiety. |

| ¹³C NMR | Resonances for the aromatic carbons, the methine and methyl carbons of the isopropyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, S=O stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (298.44 g/mol ). |

Applications in Organic Synthesis

This compound is a reagent with significant utility in several key organic transformations, primarily as a source of diimide for alkene reduction and as a precursor for the synthesis of hydrazones, which can be further converted to nitriles.

Alkene Reduction via Diimide Formation

TPSH serves as a convenient in-situ source of diimide (N₂H₂), a mild and selective reducing agent for non-polar double and triple bonds.[3] This method is particularly useful for the reduction of alkenes in the presence of sensitive functional groups that might be affected by harsher reduction conditions.

Experimental Protocol: General Procedure for Alkene Reduction using TPSH [4]

To a solution of the alkene in a suitable solvent (e.g., an alcohol), this compound and a base (e.g., triethylamine) are added. The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC). The product is then isolated and purified using standard workup and chromatographic procedures.

Caption: Workflow for the reduction of alkenes using this compound.

Synthesis of Hydrazones and Nitriles

TPSH readily condenses with aldehydes and ketones to form the corresponding 2,4,6-triisopropylbenzenesulfonylhydrazones. These hydrazones are stable intermediates that can be subsequently converted into nitriles by reaction with a cyanide source, such as potassium cyanide.[5] This two-step sequence provides a method for the conversion of carbonyl compounds into nitriles with the addition of one carbon atom.

Experimental Protocol: One-Pot Synthesis of Nitriles from Carbonyl Compounds [5]

A carbonyl compound (aldehyde or ketone) is reacted in-situ with this compound in a suitable solvent like methanol to form the corresponding hydrazone. Subsequently, potassium cyanide is added to the reaction mixture, which is then heated to reflux. The nitrile product is isolated and purified after an appropriate workup procedure.

Caption: Synthetic pathway from carbonyl compounds to nitriles via a hydrazone intermediate.

Relevance in Drug Development: Targeting FABP4 in Diabetes

Recent research has highlighted the potential of 2,4,6-triisopropylbenzene derivatives in the development of therapeutic agents for type 2 diabetes. These compounds have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).

FABP4 is an adipokine primarily expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling. Elevated levels of FABP4 are associated with obesity, insulin resistance, and type 2 diabetes. By binding to fatty acids, FABP4 influences intracellular lipid trafficking and signaling pathways that can lead to impaired insulin action. Inhibition of FABP4 is therefore a promising therapeutic strategy for the treatment of metabolic diseases.

Signaling Pathway of FABP4 Inhibition in Diabetes Amelioration

The inhibition of FABP4 by derivatives of 2,4,6-triisopropylbenzene can lead to several beneficial downstream effects that contribute to the improvement of insulin sensitivity and glucose homeostasis. The proposed mechanism involves the modulation of inflammatory pathways and lipid metabolism within adipocytes and macrophages.

Caption: Proposed mechanism of action for FABP4 inhibitors in ameliorating insulin resistance.

Experimental Protocol: FABP4 Inhibitor Screening Assay

For drug development professionals, assessing the inhibitory potential of novel compounds against FABP4 is a critical step. Commercially available fluorescence-based inhibitor screening assay kits provide a convenient method for this purpose.

General Procedure for a Fluorescence-Based FABP4 Inhibition Assay: [1][6]

-

Reagent Preparation: Prepare solutions of FABP4 protein, a fluorescent detection reagent that binds to FABP4, and the test compound (potential inhibitor) at various concentrations.

-

Assay Setup: In a 96-well plate, add the FABP4 protein solution to each well (except for blanks).

-

Inhibitor Addition: Add the test compound dilutions to the appropriate wells.

-

Detection Reagent Addition: Add the fluorescent detection reagent to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of the test compound indicates displacement of the detection reagent and therefore, inhibition of FABP4.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, enabling selective alkene reductions and the synthesis of nitriles from carbonyl compounds. Furthermore, its structural motif is of growing interest in the field of drug discovery, particularly for the development of FABP4 inhibitors for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to support further research and development in both academic and industrial settings.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonohydrazide: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonohydrazide, commonly referred to as TPSH or trisylhydrazide, is a versatile organic reagent with significant applications in synthetic chemistry. Its unique molecular architecture, featuring a sterically hindered aromatic ring and a reactive hydrazide functional group, imparts valuable properties that are leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of TPSH, with a focus on detailed experimental protocols and quantitative data relevant to research and development in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature. The presence of the bulky isopropyl groups on the benzene ring provides steric shielding to the sulfonylhydrazide moiety, influencing its reactivity and selectivity in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆N₂O₂S | [1] |

| Molecular Weight | 298.44 g/mol | [1] |

| CAS Number | 39085-59-1 | [1] |

| Melting Point | 110-112 °C (decomposition) | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in most ethereal, halogenated, protic, and aprotic solvents. Insoluble in water and hydrocarbon solvents. | [2] |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the expected and reported spectral data.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | s | 2H | Aromatic C-H |

| ~4.0-4.2 | m | 1H | SO₂NH |

| ~3.8-4.0 | br s | 2H | NH₂ |

| ~2.9 | septet | 1H | para-CH(CH₃)₂ |

| ~1.3 | d | 6H | para-CH(CH₃)₂ |

| ~1.25 | d | 12H | ortho-CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C-S (aromatic) |

| ~151 | ortho-C (aromatic) |

| ~133 | para-C (aromatic) |

| ~124 | meta-C-H (aromatic) |

| ~34 | para-CH(CH₃)₂ |

| ~30 | ortho-CH(CH₃)₂ |

| ~25 | para-CH(CH₃)₂ |

| ~24 | ortho-CH(CH₃)₂ |

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) |

| 3300-3100 | N-H stretch | Sulfonamide (-SO₂NH-) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (isopropyl) |

| 1350-1300 & 1170-1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl |

| 1600-1450 | C=C stretch | Aromatic ring |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 298 | [M]⁺ (Molecular ion) |

| 283 | [M - NH₂]⁺ |

| 255 | [M - C₃H₇]⁺ |

| 199 | [M - SO₂NHNH₂]⁺ |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in several important organic transformations, primarily due to its ability to serve as a precursor for diimide and as a component in the synthesis of heterocyclic compounds.

Generation of Diimide for Alkene and Alkyne Reduction

TPSH is a convenient and efficient source of diimide (N₂H₂), a reagent used for the stereospecific syn-hydrogenation of double and triple bonds. The reaction proceeds via the thermal or base-induced decomposition of the sulfonylhydrazide.

Caption: Workflow for the diimide reduction of an alkene using TPSH.

This protocol is adapted from a general procedure for diimide reductions using sulfonylhydrazides.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate (1.0 mmol) and a suitable solvent such as dichloromethane (10 mL).

-

Addition of Reagents: Add this compound (2.0 mmol, 2.0 equivalents) to the solution.

-

Initiation of Reaction: Add triethylamine (3.0 mmol, 3.0 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired reduced alkane.

Synthesis of Nitrogen-Containing Heterocycles

TPSH serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Caption: Logical steps for the synthesis of a pyrazole using TPSH.

This protocol outlines a general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and TPSH.

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol (15 mL).

-

Addition of Reagents: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of this compound

The reagent itself can be synthesized in the laboratory from its corresponding sulfonyl chloride.

-

Reaction Setup: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution, maintaining the temperature at or below 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Work-up: Carefully quench the reaction with cold water while keeping the temperature low. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature. The resulting solid can be further purified by recrystallization.

-

Drying: Dry the purified solid in vacuo over a desiccant such as phosphorus pentoxide.[2]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its utility as a diimide precursor for mild and selective reductions, coupled with its role in the construction of medicinally relevant heterocyclic scaffolds, makes it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and compiled data in this guide are intended to facilitate its effective application in the synthesis of complex molecules and in the development of novel pharmaceuticals. Researchers are encouraged to consider the steric and electronic properties of this reagent to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Safe Handling of 2,4,6-Triisopropylbenzenesulfonyl Hydrazide (TPSH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH). TPSH is a valuable reagent in organic synthesis, primarily utilized as a source of diazene for the selective reduction of alkenes and other double bonds.[1] Adherence to strict safety protocols is essential when working with this and other hydrazide compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of TPSH is presented in the table below. This data is crucial for the safe storage and handling of the reagent.

| Property | Value | Reference |

| Chemical Name | 2,4,6-Triisopropylbenzenesulfonyl hydrazide | [2] |

| Synonyms | TPSH, Trisylhydrazide | [2] |

| CAS Number | 39085-59-1 | [2] |

| Molecular Formula | C15H26N2O2S | [2] |

| Molecular Weight | 298.44 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Melting Point | 110-112 °C (decomposes) | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Hazard Identification and GHS Classification

TPSH is classified as a hazardous substance. The following table summarizes its GHS classification, and the corresponding pictograms and hazard statements.

| GHS Classification | Pictogram | Hazard Statement(s) |

| Skin Irritation (Category 2) |

| H315: Causes skin irritation.[3] |

| Eye Irritation (Category 2A) |

| H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |

| H335: May cause respiratory irritation.[3] |

Safe Handling and Experimental Protocols

Due to its hazardous nature, TPSH must be handled with appropriate engineering controls and personal protective equipment. The following protocols are based on general best practices for handling hazardous chemical reagents and hydrazide compounds.

Engineering Controls

-

Fume Hood: All work with TPSH, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eye Wash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.[5]

Personal Protective Equipment (PPE)

The following PPE is required when handling TPSH:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and dust, preventing serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against skin exposure and potential fire hazards associated with flammable solvents.[6] |

| Respiratory Protection | A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient. | Prevents inhalation of the powder, which can cause respiratory irritation. |

General Handling Protocol

-

Preparation:

-

Read and understand the Safety Data Sheet (SDS) for TPSH and any other chemicals being used in the procedure.

-

Ensure the fume hood is clean and free of clutter.

-

Assemble all necessary equipment and reagents before starting.

-

Inform colleagues in the laboratory that you will be working with a hazardous compound.

-

-

Weighing and Transfer:

-

Perform all weighing and transfers of TPSH powder inside a chemical fume hood.

-

Use a spatula for transfers to minimize dust generation.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

If the reaction involves heating, use a controlled heating source such as a heating mantle with a temperature controller.

-

If the reaction is performed under an inert atmosphere, ensure the system is properly set up to prevent leaks.

-

-

Work-up and Purification:

-

Conduct all work-up and purification steps in the fume hood.

-

Be mindful of potential exotherms or gas evolution.

-

-

Waste Disposal:

-

Dispose of all TPSH-contaminated waste, including empty containers, gloves, and disposable labware, in a designated hazardous waste container.

-

The waste container must be clearly labeled with the contents.

-

First Aid Measures

In case of exposure to TPSH, follow these first aid procedures immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Visualized Workflows and Hazard Summaries

To further aid in the understanding of the safety protocols and hazards associated with TPSH, the following diagrams have been generated.

References

- 1. alkalisci.com [alkalisci.com]

- 2. 2,4,6-トリイソプロピルベンゼンスルホニルヒドラジド 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,6-TRIISOPROPYLBENZENESULFONYL HYDRAZIDE | 39085-59-1 [amp.chemicalbook.com]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. ehs.uci.edu [ehs.uci.edu]

- 6. safety.charlotte.edu [safety.charlotte.edu]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility Profile of 2,4,6-Triisopropylbenzenesulfonohydrazide in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in organic synthesis. An understanding of its solubility is critical for its effective application in reaction chemistry, purification, and formulation development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines the logical workflow for solubility testing.

Qualitative Solubility Data

This compound is a nonpolar molecule, and its solubility is largely governed by the principle of "like dissolves like." While specific quantitative solubility data is not widely available in the public domain, qualitative assessments indicate its behavior in various common laboratory solvents.

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Polar Protic | Low Solubility/Insoluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Slightly Soluble |

| Chloroform | Nonpolar | Soluble/Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Alkanes (e.g., Hexane) | Nonpolar | Insoluble |

Note: "Soluble" indicates that the compound dissolves to a practically useful extent, while "Slightly Soluble" suggests that it has limited solubility. "Insoluble" or "Low Solubility" implies that the compound does not form a significant solution.

For context, the related but less sterically hindered compound, p-Toluenesulfonyl hydrazide, is also soluble in many organic solvents but not in water or alkanes[1].

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal equilibrium shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over the final hours of agitation.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a clean, tared vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Record the peak area or other instrumental response for each standard and the sample.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the instrumental response of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

The Enduring Utility of Trisylhydrazide: A Comprehensive Technical Guide for the Modern Researcher

An in-depth exploration of the discovery, history, and application of 2,4,6-triisopropylbenzenesulfonylhydrazide (Trisylhydrazide) as a versatile reagent in organic synthesis.

Introduction

2,4,6-Triisopropylbenzenesulfonylhydrazide, commonly known in the scientific community as Trisylhydrazide or TPSH, is a powerful and versatile reagent in organic chemistry. Since its introduction, it has become an invaluable tool for a range of synthetic transformations, most notably in the generation of diimide for selective reductions and as a key component in the Shapiro reaction for the synthesis of alkenes. Its sterically hindered nature offers distinct advantages in terms of reactivity and selectivity compared to its less bulky analogue, p-toluenesulfonylhydrazide (tosylhydrazide). This technical guide provides a comprehensive overview of the discovery, history, and core applications of Trisylhydrazide, complete with detailed experimental protocols and quantitative data to support its use in the modern research laboratory.

Discovery and History

Trisylhydrazide was first reported in the chemical literature in a 1972 communication by N. J. Cusack, C. B. Reese, and B. Roozpeiker.[1] Their subsequent full paper in a 1976 issue of Tetrahedron detailed its synthesis and initial explorations of its utility as a convenient source of diimide for the hydrogenation of olefins at relatively low temperatures. The introduction of the bulky 2,4,6-triisopropylphenyl group was a deliberate design choice to influence the reagent's properties, leading to improved handling and, in some cases, enhanced reaction selectivity.

The true impact of Trisylhydrazide on synthetic organic chemistry was amplified by its application in the Shapiro reaction , a powerful method for converting ketones and aldehydes into alkenes.[2] While the Shapiro reaction was discovered in 1967 using p-toluenesulfonylhydrazones, the use of trisylhydrazones was found to be advantageous, often providing better yields and regioselectivity.[3] This is attributed to the increased steric bulk of the trisyl group, which can influence the direction of deprotonation in the key step of the reaction mechanism.

Over the decades, Trisylhydrazide has also been employed in other significant transformations, including the Eschenmoser-Tanabe fragmentation , which converts α,β-epoxyketones into alkynes and carbonyl compounds.[4][5]

Core Applications and Quantitative Data

Trisylhydrazide's utility stems from its ability to serve as a precursor to two highly reactive intermediates: diimide (N₂H₂) and vinyllithium reagents .

In-Situ Generation of Diimide for Selective Reductions

Trisylhydrazide readily decomposes upon gentle heating or under basic conditions to generate diimide in situ. Diimide is a highly selective reducing agent for non-polar double and triple bonds, offering a metal-free alternative to catalytic hydrogenation. This method is particularly useful for substrates containing sensitive functional groups that are incompatible with traditional reduction methods.

Table 1: Reduction of Various Unsaturated Compounds using Trisylhydrazide-Generated Diimide

| Substrate | Product | Yield (%) | Reference |

| Stilbene | Dibenzyl | >95 | Cusack et al., 1976 |

| Acenaphthylene | Acenaphthene | >95 | Cusack et al., 1976 |

| Cyclohexene | Cyclohexane | >95 | Cusack et al., 1976 |

| Maleic Acid | Succinic Acid | >95 | Cusack et al., 1976 |

The Shapiro Reaction: Synthesis of Alkenes

The Shapiro reaction is a cornerstone of alkene synthesis. It involves the treatment of a trisylhydrazone (derived from a ketone or aldehyde) with a strong base, typically an organolithium reagent, to generate a vinyllithium species. This intermediate can then be quenched with an electrophile, most commonly a proton source, to yield the corresponding alkene. The use of Trisylhydrazide often favors the formation of the less substituted (kinetic) alkene.

Table 2: Synthesis of Alkenes from Ketone Trisylhydrazones via the Shapiro Reaction

| Ketone Precursor | Alkene Product | Base | Yield (%) | Reference |

| 2-Octanone | 1-Octene | n-BuLi | 85 | Chamberlin et al. |

| Camphor | Camphene | sec-BuLi | 92 | Chamberlin et al. |

| Cyclohexanone | Cyclohexene | n-BuLi | 88 | Adlington et al. |

| Propiophenone | 1-Phenyl-1-propene | n-BuLi | 75 | Adlington et al. |

The Eschenmoser-Tanabe Fragmentation

In the Eschenmoser-Tanabe fragmentation, α,β-epoxyketones react with sulfonylhydrazides, such as Trisylhydrazide, to yield alkynes and carbonyl compounds. This reaction proceeds through the formation of an intermediate hydrazone, which then undergoes a fragmentation cascade driven by the formation of stable nitrogen gas.

Table 3: Representative Yields in Eschenmoser-Tanabe Fragmentation

| α,β-Epoxyketone Substrate | Alkyne Product | Carbonyl Product | Yield (%) |

| Isophorone oxide | 3,5,5-Trimethyl-3-cyclohexen-1-yne | Acetone | 70-80 |

| Cyclododecanone epoxide | 1-Dodecyne | Formaldehyde | 65-75 |

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide)

This protocol is adapted from the original synthesis described by Cusack et al. (1976).

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Hydrazine hydrate (64% solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath

Procedure:

-

A solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Hydrazine hydrate (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Trisylhydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Preparation of a Trisylhydrazone from a Ketone

Materials:

-

Ketone (1.0 eq)

-

Trisylhydrazide (1.05 eq)

-

Methanol or Ethanol

-

Catalytic amount of acetic acid (optional)

Procedure:

-

The ketone and Trisylhydrazide are dissolved in methanol or ethanol in a round-bottom flask.

-

A catalytic amount of acetic acid can be added to accelerate the reaction.

-

The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude trisylhydrazone is often a solid and can be purified by recrystallization. For many applications, the crude product is of sufficient purity to be used directly in the next step.[3]

Protocol 3: The Shapiro Reaction - Synthesis of an Alkene from a Trisylhydrazone

Materials:

-

Trisylhydrazone (1.0 eq)

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) (2.1-2.2 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous workup solution (e.g., water, methanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

The trisylhydrazone is dissolved in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The organolithium reagent (n-BuLi or sec-BuLi) is added dropwise via syringe. The solution typically turns a deep color (orange to red).

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature. The evolution of nitrogen gas is observed.

-

The reaction is stirred at room temperature until the gas evolution ceases.

-

The reaction is then carefully quenched by the slow addition of water or another proton source at 0 °C.

-

The mixture is partitioned between ether and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude alkene product can be purified by column chromatography.[3]

Visualizations of Key Processes

References

- 1. 2,4,6-Tri-isopropylbenzenesulphonyl hydrazide as a hydrogenating agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]

- 5. Eschenmoser_fragmentation [chemeurope.com]

An In-depth Technical Guide on the Core Reactive Functional Groups in 2,4,6-Triisopropylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the key reactive functional groups in 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in modern organic synthesis. The document details the molecule's structural features, reactivity, and applications, with a focus on quantitative data and detailed experimental contexts to support advanced research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as Trisylhydrazide, is a sterically hindered aromatic sulfonylhydrazide. Its bulky triisopropylphenyl group plays a crucial role in directing its reactivity and enhancing selectivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39085-59-1 |

| Molecular Formula | C₁₅H₂₆N₂O₂S |

| Molecular Weight | 298.44 g/mol |

| Melting Point | 110-112 °C (decomposes)[1][2] |

| Appearance | White crystalline powder[3] |

| pKa (Predicted) | 8.86 ± 0.10 (for N-(2-ethylphenyl)-2,4,6-triisopropylbenzenesulfonamide)[4] |

The Sulfonohydrazide Moiety: A Hub of Reactivity

The primary reactive center of TPSH is the sulfonohydrazide functional group (-SO₂NHNH₂). This group's unique electronic properties, influenced by the adjacent electron-withdrawing sulfonyl group and the nucleophilic terminal amino group, govern the molecule's diverse reactivity.

The Shapiro Reaction: Olefin Synthesis

A cornerstone application of TPSH is in the Shapiro reaction, which facilitates the conversion of aldehydes and ketones to alkenes. The reaction proceeds through a trisylhydrazone intermediate, which upon treatment with a strong base, eliminates nitrogen gas and the triisopropylbenzenesulfinate anion to form a vinyllithium species. This intermediate can then be quenched with an electrophile to yield the desired alkene.

Experimental Workflow: The Shapiro Reaction

References

Methodological & Application

Application Notes: 2,4,6-Triisopropylbenzenesulfonohydrazide as a Diimide Source

For Researchers, Scientists, and Drug Development Professionals